1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)propan-2-one is an organic compound with the molecular formula C10H9F3O It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a triazole ring, and a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)propan-2-one typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylpropan-2-one: Similar structure but lacks the trifluoromethyl and triazole groups.
3-(Trifluoromethyl)phenylacetone: Contains the trifluoromethyl group but lacks the triazole ring.
1-(4-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with the trifluoromethyl group in a different position
Uniqueness
1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)propan-2-one is unique due to the presence of both the trifluoromethyl group and the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1346809-34-4 |
---|---|
Molekularformel |
C12H10F3N3O |
Molekulargewicht |
269.22 g/mol |
IUPAC-Name |
1-[1-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]propan-2-one |
InChI |
InChI=1S/C12H10F3N3O/c1-8(19)5-11-16-7-18(17-11)10-4-2-3-9(6-10)12(13,14)15/h2-4,6-7H,5H2,1H3 |
InChI-Schlüssel |
ZAPHZXDUUQDNOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=NN(C=N1)C2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.